molecular formula C11H9N3S2 B1598085 5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol CAS No. 500112-74-3

5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol

Cat. No. B1598085
CAS RN: 500112-74-3
M. Wt: 247.3 g/mol
InChI Key: LNDYWRMGFKFDTC-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol is an organic compound with the molecular formula C11H9N3S2 . It is a powder form substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the preparation of starting triazoles from commercially available precursors and their conversion to benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has been described . An efficient methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has also been implemented via a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring fused with a triazole ring, with a methylphenyl group attached . The InChI Key is LNDYWRMGFKFDTC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a pale yellow powder with an assay (HPLC) of ≥95.0% and a melting point between 193.0-203.0°C .

Scientific Research Applications

Antimicrobial Activity

Research has identified several derivatives of thiazolo[1,2,4]triazoles exhibiting significant antimicrobial activity. For instance, studies have synthesized and evaluated the in vitro antimicrobial activity of newer analogues, with some compounds showing interesting antibacterial activity against both gram-positive and gram-negative organisms, as well as antifungal agents (J. Sharma, S. Hussain, M. Amir, 2008). Such compounds have potential applications in developing new antimicrobial drugs to combat resistant bacterial strains.

Oxidative Stress Mitigation

Some thiazolo-triazole compounds have been investigated for their role in controlling ethanol-induced oxidative stress in mouse brain and liver tissues. These studies found that certain derivatives could effectively ameliorate peroxidative injury, suggesting their potential use in treatments for conditions associated with oxidative stress (G. Aktay, B. Tozkoparan, M. Ertan, 2005).

Corrosion Inhibition

Research into benzimidazole derivatives, including those similar to 5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into how such compounds can be applied in industrial settings to protect metal surfaces from corrosion, thereby extending their lifespan and reducing maintenance costs (M. Yadav, D. Behera, Sumit Kumar, R. Sinha, 2013).

Anticancer Potential

The synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazoles and their analogues have also been explored for anticancer properties. Some synthesized compounds were found to exhibit anticancer activity against a range of human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma, highlighting their potential as novel anticancer agents (Roman Lesyk, Olena Vladzimirska, Serhiy Holota, Lucjusz Zaprutko, Andrzej Gzella, 2007).

Safety and Hazards

The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-16-11-13-12-10(15)14(9)11/h2-6H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDYWRMGFKFDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NNC(=S)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368347
Record name ST50134180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500112-74-3
Record name ST50134180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Reactant of Route 2
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Reactant of Route 3
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Reactant of Route 4
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Reactant of Route 5
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Reactant of Route 6
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol

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